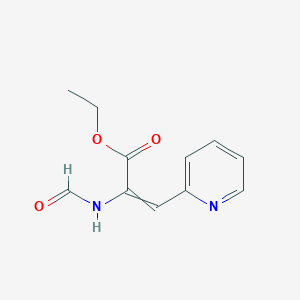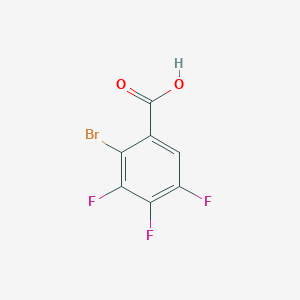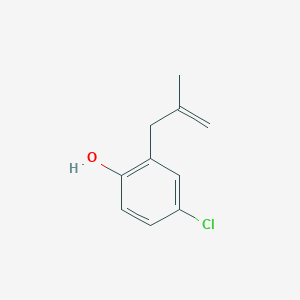![molecular formula C7H14N2 B12573651 [Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
[Butyl(methyl)amino]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[ブチル(メチル)アミノ]アセトニトリルは、アミノ基とニトリル基の両方を有する有機化合物です。この化合物は、化学および産業の様々な分野における潜在的な用途のために注目されています。両方の官能基の存在により、様々な化学反応に関与することが可能になり、有機合成における汎用性の高い中間体となります。
準備方法
合成経路と反応条件
[ブチル(メチル)アミノ]アセトニトリルの合成は、通常、ブチルアミンとアセトニトリルを特定の条件下で反応させることで行われます。一般的な方法の1つには、水素化ナトリウムまたはtert-ブトキシドカリウムなどの塩基を用いてブチルアミンを脱プロトン化し、続いてアセトニトリルを添加する方法があります。反応は通常、ジメチルスルホキシド(DMSO)またはテトラヒドロフラン(THF)などの非プロトン性溶媒中で、目的生成物の生成を促進するために高温で行われます。
工業生産方法
工業的な環境では、[ブチル(メチル)アミノ]アセトニトリルの生産には、製品の品質と収率を安定させるために連続フローリアクターが用いられる場合があります。触媒や最適化された反応条件の使用は、合成プロセスの効率をさらに向上させることができます。さらに、蒸留または結晶化などの精製工程が用いられて、化合物を純粋な形で得られます。
化学反応の分析
反応の種類
[ブチル(メチル)アミノ]アセトニトリルは、以下を含む様々な種類の化学反応を起こすことができます。
酸化: この化合物は、対応するニトリルオキシドまたは他の酸化された誘導体へと酸化される可能性があります。
還元: 還元反応は、ニトリル基をアミン基に変換し、ブチル(メチル)アミノエタンの生成をもたらす可能性があります。
置換: アミノ基は求核置換反応に関与し、様々な置換された誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒的加水素化などの還元剤が一般的に使用されます。
置換: 求核置換反応には、通常、アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。例えば、酸化はニトリルオキシドを生成する可能性がありますが、還元は第一級または第二級アミンを生成する可能性があります。置換反応は、様々な置換されたアミノアセトニトリルをもたらす可能性があります。
科学研究への応用
化学
化学において、[ブチル(メチル)アミノ]アセトニトリルは、より複雑な分子の合成における中間体として使用されます。その反応性により、新しい合成方法の開発や反応機構の探求において貴重なものとなっています。
生物学
この化合物の潜在的な生物活性は、医薬品化学の分野で注目されています。研究者は、新しい治療薬を開発したり、生物系への影響を調べたりするために、生物学的標的との相互作用を調べています。
医学
医学では、[ブチル(メチル)アミノ]アセトニトリルの誘導体が、薬理学的特性について検討されています。この化合物は、様々な分子標的に作用する能力があるため、創薬の候補となっています。
産業
産業部門では、[ブチル(メチル)アミノ]アセトニトリルは、特殊化学品や材料の生産に使用されています。その汎用性により、ポリマー、コーティング、接着剤の製造など、様々な産業プロセスに組み込むことができます。
科学的研究の応用
Chemistry
In chemistry, [Butyl(methyl)amino]acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents or study its effects on biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s ability to interact with various molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes, including the manufacture of polymers, coatings, and adhesives.
作用機序
[ブチル(メチル)アミノ]アセトニトリルの作用機序は、特定の分子標的との相互作用を伴います。アミノ基は、標的分子と水素結合または静電相互作用を形成することができ、ニトリル基は求核または求電子反応に関与することができます。これらの相互作用は、酵素、受容体、または他の生体高分子の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
アミノアセトニトリル: [ブチル(メチル)アミノ]アセトニトリルと同様に、アミノ基とニトリル基を有しますが、構造がより単純です。
ブチルアミン: ニトリル基がなく、特定の化学反応における汎用性が低くなります。
アセトニトリル: ニトリル基のみを有し、[ブチル(メチル)アミノ]アセトニトリルと比べて反応性が制限されています。
独自性
[ブチル(メチル)アミノ]アセトニトリルの独自性は、その2つの官能基にあり、より広い範囲の反応性と潜在的な用途を提供します。これは、研究および産業の両方の設定で貴重な化合物となっています。
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
2-[butyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C7H14N2/c1-3-4-6-9(2)7-5-8/h3-4,6-7H2,1-2H3 |
InChIキー |
AYIYDBTYVKGXAE-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
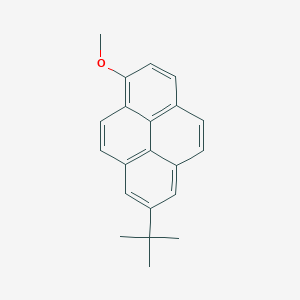

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
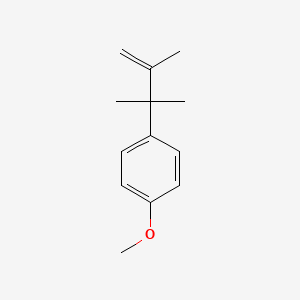
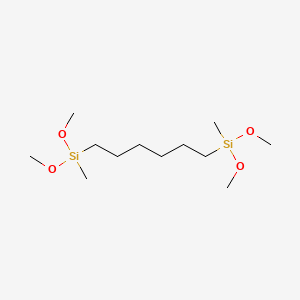
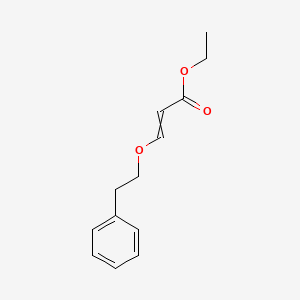
![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
